molecular formula C9H8N2O2 B13898449 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde

7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde

Cat. No.: B13898449
M. Wt: 176.17 g/mol
InChI Key: OFYGZVOWFFJFQS-UHFFFAOYSA-N
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Description

7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde ( 443956-57-8) is a high-purity chemical intermediate classified as a diazanaphthalene derivative. This compound features a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol . It belongs to the naphthyridine family, a class of N-heterocyclic compounds known for their significant value as scaffolds in biologically active molecules . As a fused bicyclic system, it serves as a versatile building block in organic synthesis and medicinal chemistry. The naphthyridine core is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities. While specific mechanistic studies on this exact analog are limited, naphthyridines are widely investigated for their antimicrobial properties, acting through mechanisms such as the inhibition of bacterial DNA gyrase and topoisomerase IV . Furthermore, structurally similar tetrahydronaphthyridine scaffolds have been identified as key components in the development of potent and selective inverse agonists for targets like the retinoid-related orphan receptor γt (RORγt), which plays a critical role in immune diseases . The 2-carbaldehyde functional group provides a reactive handle for further synthetic elaboration, allowing researchers to create amide, imine, or oxime derivatives, or to extend the molecular structure via carbon-carbon bond-forming reactions. This makes it a valuable intermediate for constructing compound libraries for high-throughput screening and for the synthesis of more complex active pharmaceutical ingredients (APIs). This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1,3,5H,2,4H2,(H,10,11,13)

InChI Key

OFYGZVOWFFJFQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=N2)C=O

Origin of Product

United States

Preparation Methods

Friedlander Reaction

The Friedlander reaction is considered one of the most effective methods for synthesizing 1,8-naphthyridine derivatives, including the target compound. It involves the acid or base-catalyzed condensation of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds, followed by cyclization to form the naphthyridine ring system.

  • Procedure Summary : 2-Aminonicotinaldehyde is reacted with appropriate α-methylene carbonyl compounds under mild conditions, often in aqueous or alcoholic solvents. This reaction yields 1,8-naphthyridine derivatives with high selectivity and yield.
  • Advantages : Catalyst-free or mild catalyst conditions, environmentally benign solvents like glycerol, and microwave-assisted protocols improve yield and reduce reaction time.
  • Example : Synthesis of 2-amino-1,8-naphthyridine-3-carbonitrile via Knoevenagel condensation of 2-aminonicotinaldehyde with malononitrile under catalyst-free conditions in glycerol at 80°C.

Meth-Cohn Reaction

This method is utilized for the synthesis of formyl-substituted naphthyridines such as 2-chloro-3-formyl-1,8-naphthyridine, which is closely related structurally to the target compound.

  • Procedure Summary : N-(pyridin-2-yl)acetamide is treated with Vilsmeier’s reagent (a combination of POCl3 and DMF), leading to formylation at the 3-position of the naphthyridine ring.
  • Significance : This reaction introduces the aldehyde functional group essential for the formation of this compound.
  • Reference : Kumar et al. demonstrated this approach effectively, yielding chlorinated formyl naphthyridines.

Gould-Jacobs Reaction

This reaction involves the condensation of 6-substituted-2-aminopyridines with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

  • Procedure Summary : The intermediate diethyl-N-(6-substituted-2-pyridyl)aminomethylenemalonate is cyclized thermally at 250°C in diphenyl ether to yield ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates.
  • Application : This method can be adapted for synthesizing 7-oxo derivatives by appropriate substitution at the 7-position.
  • Reference : Multiple reports confirm the efficiency of this method for 1,8-naphthyridine synthesis.

Asymmetric Synthesis via Heck-Type Vinylation and Ruthenium-Catalyzed Hydrogenation

A novel asymmetric synthesis was developed for tetrahydronaphthyridine scaffolds, involving:

This method is notable for its atom economy, absence of chromatography or distillation, and scalability, representing a potential route for enantioselective synthesis of tetrahydro-1,8-naphthyridine analogues.

Summary of Key Preparation Methods and Conditions

Method Starting Materials Key Conditions Product Type Notes
Friedlander Reaction 2-Aminonicotinaldehyde + α-methylene carbonyl compounds Acidic/basic catalysis, aqueous/alcoholic solvents, microwave irradiation 1,8-naphthyridine derivatives with aldehyde groups High yield, mild conditions, environmentally friendly
Meth-Cohn Reaction N-(pyridin-2-yl)acetamide + Vilsmeier’s reagent (POCl3 + DMF) Vilsmeier formylation 2-chloro-3-formyl-1,8-naphthyridine Introduces formyl group critical for target compound
Gould-Jacobs Reaction 6-substituted-2-aminopyridines + diethyl ethoxymethylenemalonate Thermal cyclization at 250°C in diphenyl ether Ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridines Versatile for 7-oxo derivatives
Combes Reaction 2,6-Diaminopyridine + 1,3-diketones Polyphosphoric acid catalysis 2-amino-5,7-disubstituted-1,8-naphthyridines Acidic conditions, useful for substituted derivatives
Asymmetric Synthesis Chloropyridine + ethylene gas + ammonia Heck vinylation, Ru-catalyzed hydrogenation Chiral tetrahydro-1,6-naphthyridine derivatives Atom-economical, scalable, no chromatography needed

Research Findings and Practical Considerations

  • The Friedlander reaction is widely favored due to its simplicity, good yields, and mild reaction conditions, making it suitable for large-scale synthesis.
  • Meth-Cohn reaction is essential for introducing aldehyde functionality at specific positions, a critical step for synthesizing 7-oxo derivatives.
  • Thermal cyclization methods like Gould-Jacobs provide access to 7-substituted naphthyridines, including oxo derivatives.
  • Recent advances in asymmetric synthesis offer routes to chiral tetrahydro-naphthyridines with high enantioselectivity and process efficiency, useful for pharmaceutical applications.
  • Solvent choice and catalyst presence significantly influence yields and purity; environmentally benign solvents (e.g., glycerol) and catalyst-free conditions are preferred for green chemistry compliance.

Chemical Reactions Analysis

Types of Reactions

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

  • Structural Features : Differs in substituents at positions 3 (carboxylic acid), 4 (keto group), 6 (fluoro), and 7 (chloro). The aromatic ring at position 1 is substituted with a 4-fluorophenyl group.
  • Synthesis : Prepared via a two-step process involving substitution and hydrolysis, achieving a 63.69% yield .
  • Applications : Acts as an intermediate in anticancer drugs targeting breast and lung cancers via inhibition of the HGF/c-Met signaling pathway .

(E)-N-Methyl-N-(2-methyl-1H-indol-3-ylmethyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide (Compound 4)

  • Structural Features : Retains the 7-oxo-1,8-naphthyridine core but includes an acrylamide side chain at position 3 and an indole-methyl group.
  • Biological Activity : Exhibits potent antibacterial activity against Staphylococcus aureus (MIC values >500-fold lower than conventional antibiotics) by inhibiting the FabI enzyme .
  • Optimization : Enhanced activity against multidrug-resistant strains and expanded efficacy against Haemophilus influenzae and Escherichia coli .

AFN-1252 [(E)-N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide]

  • Structural Features : Shares the 7-oxo-1,8-naphthyridine scaffold but incorporates a benzofuran-methyl group in the acrylamide side chain.
  • Applications : A clinical-stage FabI inhibitor with exceptional potency against S. aureus (CAS: 620175-39-5). Demonstrated efficacy in mouse infection models and activity against FabK in Streptococcus pneumoniae .

5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol

  • Structural Features: Replaces the carbaldehyde group with a butanol chain at position 2.
  • Synthetic Utility : Used as a building block in drug discovery, particularly for modifying solubility and bioavailability (CAS: 1543401-60-0) .

Functional Group Comparison

Compound Position 2 Position 7 Key Pharmacophores Primary Application
This compound Carbaldehyde Ketone Aldehyde (reactivity) Intermediate for drug synthesis
7-Chloro-6-fluoro-1,8-naphthyridine-3-carboxylic acid Carboxylic acid Chloro Fluorophenyl, carboxylic acid Anticancer intermediate
Compound 4 Acrylamide Ketone Indole-methyl, acrylamide Antibacterial (FabI inhibition)
AFN-1252 Acrylamide Ketone Benzofuran-methyl, acrylamide Broad-spectrum antibacterial
2-Oxo-1,6-naphthyridine-3-carbonitrile Carbonitrile Ketone Phenylethyl, carbonitrile Undisclosed (structural studies)

Biological Activity

7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its diverse biological activities, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.

The molecular formula of this compound is C9H8N2O2. Its structure features a bicyclic naphthyridine core with an aldehyde functional group, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance:

  • Antibacterial Activity : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) in the range of 15.62 µg/mL against Bacillus cereus and other pathogens .
  • Antifungal Activity : It has shown potential antifungal effects against species such as Fusarium graminearum and Fusarium solani, with inhibition rates exceeding 70% .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage cell lines (IC50 values ranging from 7.73 to 15.09 µM) . This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through DNA intercalation and modulation of cell cycle regulators such as p21 and Ki67 .
  • Cell Lines Tested : Significant cytotoxic effects have been observed in various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values reported between 10.47 to 15.03 µg/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for survival.
  • Cellular Pathways : It influences pathways involved in inflammation and apoptosis through receptor interactions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1,8-NaphthyridineC9H6N2Lacks aldehyde functionality; exhibits different biological activities.
1,6-NaphthyridineC9H6N2Isomer with distinct properties; less explored for therapeutic uses.
5-Methyl-6-(trifluoromethyl)-1H-pyridin-2-oneC9H6F3NStudied for antifungal activity; shares structural similarities but different functional groups.

Case Studies

Several studies have documented the efficacy of naphthyridine derivatives including this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited higher potency than traditional antibiotics against resistant strains .
  • Cancer Research : In vivo studies indicated that treatment with this compound led to reduced tumor growth in xenograft models .

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